molecular formula C16H19N5O2S B12941034 9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine CAS No. 827302-56-7

9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine

Cat. No.: B12941034
CAS No.: 827302-56-7
M. Wt: 345.4 g/mol
InChI Key: SQJNGGVKPFLWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a butyl group, a methoxyphenyl sulfinyl group, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the butyl group and the methoxyphenyl sulfinyl group. Common reagents used in these reactions include butyl bromide, methoxyphenyl sulfoxide, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl sulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction results in sulfide derivatives.

Scientific Research Applications

9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The purine core allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl sulfinyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-((3-Methoxyphenyl)sulfinyl)-9H-purin-6-amine: Lacks the butyl group.

    9-Butyl-9H-purin-6-amine: Lacks the methoxyphenyl sulfinyl group.

    8-((3-Methoxyphenyl)sulfonyl)-9H-purin-6-amine: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine is unique due to the combination of its butyl group and methoxyphenyl sulfinyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827302-56-7

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

9-butyl-8-(3-methoxyphenyl)sulfinylpurin-6-amine

InChI

InChI=1S/C16H19N5O2S/c1-3-4-8-21-15-13(14(17)18-10-19-15)20-16(21)24(22)12-7-5-6-11(9-12)23-2/h5-7,9-10H,3-4,8H2,1-2H3,(H2,17,18,19)

InChI Key

SQJNGGVKPFLWCO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC=CC(=C3)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.